molecular formula C10H9Cl2N3 B8311355 2-(Cyclopropylamino)-5,6-dichloro-1H-benzimidazole

2-(Cyclopropylamino)-5,6-dichloro-1H-benzimidazole

Cat. No. B8311355
M. Wt: 242.10 g/mol
InChI Key: DHXXBIRDKFQGCN-UHFFFAOYSA-N
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Patent
US06307043B1

Procedure details

4,5-Dichloro-1,2-phenylenediamine (6.04 g, 34.1 mmol), cyclopropyl isothiocyanate (3.69 g, 37.2 mmol), 1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (20.1 g, 47.4 mmol) and pyridine (135 mL) were used according to general procedure I. The product was recrystallized from acetonitrile to afford 5.82 g (70%) of a yellow solid; m.p. 223-225° C. Anal. Calcd for C10H9Cl2N3: C, 49.61; H, 3.75; N, 17.36. Found: C, 49.53; H, 3.78; N, 17.12.
Quantity
6.04 g
Type
reactant
Reaction Step One
Quantity
3.69 g
Type
reactant
Reaction Step Two
Quantity
20.1 g
Type
reactant
Reaction Step Three
Quantity
135 mL
Type
solvent
Reaction Step Four
Yield
70%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([NH2:9])=[C:4]([NH2:10])[CH:3]=1.[CH:11]1([N:14]=[C:15]=S)[CH2:13][CH2:12]1.CC1C=CC(S([O-])(=O)=O)=CC=1.C[N+]1(CCN=C=NC2CCCCC2)CCOCC1>N1C=CC=CC=1>[CH:11]1([NH:14][C:15]2[NH:9][C:5]3[CH:6]=[C:7]([Cl:8])[C:2]([Cl:1])=[CH:3][C:4]=3[N:10]=2)[CH2:13][CH2:12]1 |f:2.3|

Inputs

Step One
Name
Quantity
6.04 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1Cl)N)N
Step Two
Name
Quantity
3.69 g
Type
reactant
Smiles
C1(CC1)N=C=S
Step Three
Name
Quantity
20.1 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCOCC1)CCN=C=NC2CCCCC2
Step Four
Name
Quantity
135 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was recrystallized from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NC1=NC2=C(N1)C=C(C(=C2)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.82 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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